Lapaquistat
Overview
Description
Lapaquistat, also known as TAK-475, is a cholesterol-lowering drug candidate that was developed but ultimately abandoned before being marketed. Unlike statins, which inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase, this compound metabolites inhibit squalene synthase, an enzyme further downstream in the cholesterol synthesis pathway. This inhibition aims to reduce side effects by not disturbing the mevalonate pathway, which is crucial for other biochemical molecules besides cholesterol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lapaquistat involves multiple steps, starting with the preparation of the core benzoxazepine structure. The key steps include:
- Formation of the benzoxazepine ring.
- Introduction of the chloro and dimethoxyphenyl groups.
- Attachment of the piperidinyl acetic acid moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, solvent, and catalysts.
- Implementation of purification techniques like crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Lapaquistat undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- Oxidation products include ketones and aldehydes.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
Chemistry: As a tool to study the inhibition of squalene synthase and its effects on cholesterol biosynthesis.
Biology: To understand the role of squalene synthase in cellular processes and its impact on lipid metabolism.
Medicine: As a potential therapeutic agent for lowering cholesterol levels and reducing cardiovascular risk.
Industry: Potential use in the development of new cholesterol-lowering drugs with fewer side effects compared to statins
Mechanism of Action
Lapaquistat exerts its effects by inhibiting squalene synthase, an enzyme involved in the synthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol without affecting the mevalonate pathway, which is important for the synthesis of other essential biomolecules. This selective inhibition aims to lower cholesterol levels while minimizing side effects associated with statins .
Comparison with Similar Compounds
Statins: Inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Farnesyltransferase inhibitors: Inhibit farnesyl-diphosphate farnesyltransferase.
Comparison:
Statins: While effective at lowering cholesterol, statins can cause side effects by inhibiting the mevalonate pathway, affecting the synthesis of other biomolecules.
Farnesyltransferase inhibitors: Target a different enzyme in the cholesterol biosynthesis pathway but may have different therapeutic applications.
Uniqueness of Lapaquistat: this compound’s unique mechanism of inhibiting squalene synthase offers a potential advantage in reducing cholesterol levels without disturbing the mevalonate pathway, potentially leading to fewer side effects .
Properties
IUPAC Name |
2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGUKVZPMPJBFK-LEAFIULHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189059-71-0 | |
Record name | Lapaquistat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189059-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lapaquistat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189059710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lapaquistat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16215 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LAPAQUISTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ79BV72X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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